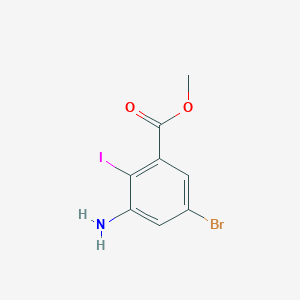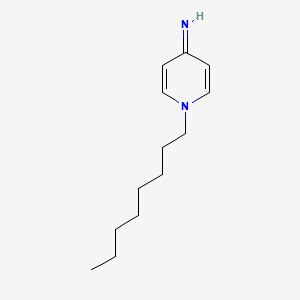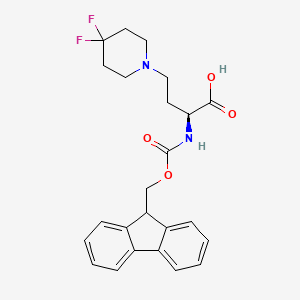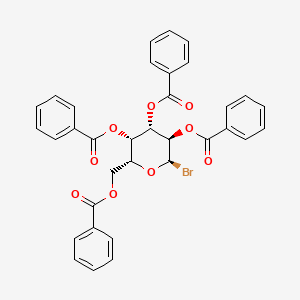
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound with a unique structure This compound is characterized by its tetrahydropyran ring, bromine substitution, and multiple benzoyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, including protection and deprotection of functional groups, bromination, and esterification. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable precursors.
Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).
Esterification: Formation of benzoyloxy groups through esterification reactions using benzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient bromination and esterification steps, as well as the development of scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to cleave the ester bonds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Hydrolysis: Carboxylic acids and alcohols.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets. The bromine atom and benzoyloxy groups play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-tetrahydro-2H-pyran-3,4,5-triyl tribenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl tribenzoate: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of the bromine atom in (2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C34H27BrO9 |
|---|---|
Molekulargewicht |
659.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
WISFGQOOKBVKPD-QBHLCAJUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)

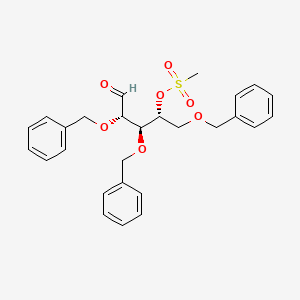
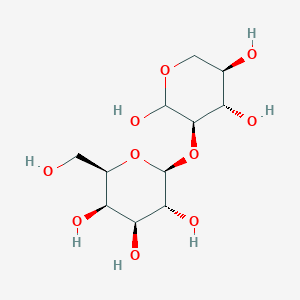

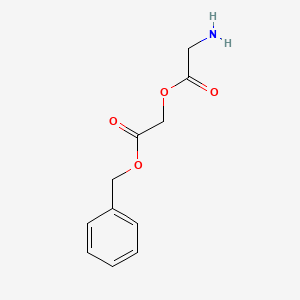
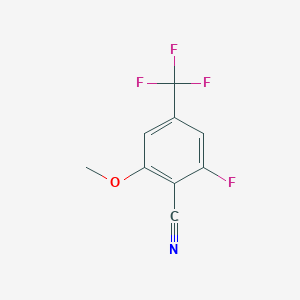

![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)

![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)
